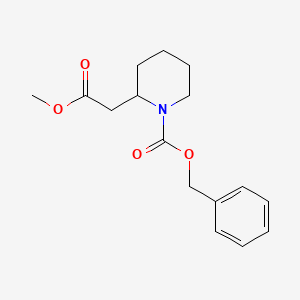

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNHPSQNKDZEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662851 | |

| Record name | Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169384-56-9 | |

| Record name | Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS Number: 169384-56-9) is a niche heterocyclic compound possessing the N-benzyl piperidine scaffold, a motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, and a discussion of its potential applications in drug discovery, particularly as an intermediate for novel therapeutics. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from analogous structures to offer valuable insights for researchers.

Introduction and Chemical Identity

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group, a common strategy in peptide synthesis and medicinal chemistry to temporarily mask the reactivity of a secondary amine. The substituent at the 2-position is a methoxycarbonylmethyl group, rendering the molecule an amino acid ester derivative. The N-benzyl piperidine motif is a key structural feature in a variety of biologically active compounds and approved drugs, valued for its ability to introduce structural complexity and engage in crucial cation-π interactions with biological targets.[1]

Physicochemical Properties

A summary of the known and predicted properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 169384-56-9 | [2] |

| Molecular Formula | C₁₆H₂₁NO₄ | [2] |

| Molecular Weight | 291.34 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | O=C(N1C(CC(OC)=O)CCCC1)OCC2=CC=CC=C2 | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a suggested method and may require optimization.

Step 1: N-Benzyloxycarbonyl Protection of Methyl 2-(piperidin-2-yl)acetate

Rationale: The introduction of the benzyloxycarbonyl (Cbz) group serves to protect the secondary amine of the piperidine ring, preventing its participation in undesired side reactions and providing a stable intermediate for further synthetic manipulations. Benzyl chloroformate is a standard reagent for this transformation, reacting readily with amines in the presence of a non-nucleophilic base to neutralize the HCl byproduct. Dichloromethane (DCM) is a common solvent for such reactions due to its inertness and ability to dissolve both starting materials.

Procedure:

-

To a solution of methyl 2-(piperidin-2-yl)acetate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable building block in medicinal chemistry.

Intermediate for Novel Piperidine-Based Scaffolds

The N-benzyl piperidine motif is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[1] This compound can serve as a starting material for the synthesis of more complex molecules. The Cbz protecting group can be readily removed via catalytic hydrogenation, liberating the piperidine nitrogen for further functionalization.[3] The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in bioactive molecules.

Analog Synthesis for CNS-Active Agents

The core structure of this compound is related to methylphenidate, a well-known central nervous system (CNS) stimulant used to treat ADHD.[4] Methylphenidate is methyl phenyl(piperidin-2-yl)acetate. The target compound can be considered an N-protected precursor to analogs of methylphenidate. Research into methylphenidate analogs is an active area, with the goal of developing compounds with improved pharmacokinetic profiles or different receptor binding affinities.[5][6][7] This compound could be a key intermediate in the synthesis of such analogs.

Caption: Potential applications in drug discovery.

Safety and Handling

No specific safety data sheet (MSDS) is available for this compound. However, based on the safety information for its positional isomer, benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, and general laboratory practice for handling novel chemical entities, the following precautions are recommended.

-

Hazard Codes (Inferred): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]

Conclusion

This compound is a chemical intermediate with significant potential in the field of medicinal chemistry. While detailed experimental data is not abundant, its structural relationship to known bioactive scaffolds, such as that of methylphenidate, and the presence of the versatile N-benzyl piperidine motif, mark it as a valuable building block for the synthesis of novel therapeutic agents. The proposed synthetic route provides a practical starting point for researchers interested in utilizing this compound in their drug discovery programs. As with any novel chemical, appropriate safety precautions should be taken during handling and use.

References

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P

-

2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide - MDPI. ([Link])

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. ([Link])

- WO2010080787A1 - Synthesis of methylphenidate and analogs thereof - Google P

- US20050148771A1 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof - Google P

- CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google P

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. ([Link])

-

RSC Medicinal Chemistry - RESEARCH ARTICLE - UCL Discovery. ([Link])

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H) - NIH. ([Link])

- WO2006134482A1 - Process for producing atorvastatin, pharmaceutically acceptable salts thereof and intermediates thereof - Google P

-

List of methylphenidate analogues - Wikipedia. ([Link])

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. ([Link])

-

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (C17H21NO4) - PubChem. ([Link])

-

Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed. ([Link])

-

Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate - SpectraBase. ([Link])

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. ([Link])

-

A Stereoselective Synthesis of dl-threo-Methylphenidate: Preparation and Biological Evaluation of Novel Analogues | The Journal of Organic Chemistry - ACS Publications. ([Link])

-

Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF - ResearchGate. ([Link])

-

benzyl 4-benzyl-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate - MOLBASE. ([Link])

-

Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease - ACS Publications. ([Link])

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (URL not available)

-

Search for patents - USPTO. ([Link])

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 169384-56-9|this compound|BLDpharm [bldpharm.com]

- 3. WO2006134482A1 - Process for producing atorvastatin, pharmaceutically acceptable salts thereof and intermediates thereof - Google Patents [patents.google.com]

- 4. List of methylphenidate analogues - Wikipedia [en.wikipedia.org]

- 5. Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Piperidine Scaffold

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its synthesis, analytical characterization, and potential applications in the development of novel therapeutics. Understanding these fundamental properties is paramount for medicinal chemists in the early stages of drug design and lead optimization.[1]

The presence of a chiral center at the 2-position of the piperidine ring, along with the ester and carbamate functionalities, allows for a high degree of structural and functional diversity. This complexity makes a thorough understanding of its physicochemical properties essential for predicting its behavior in biological systems and for the rational design of new chemical entities.

Chemical Identity and Core Physicochemical Profile

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 169384-56-9 | [3] |

| Molecular Formula | C16H21NO4 | [3] |

| Molecular Weight | 291.34 g/mol | [3] |

| Physical State | Liquid (at room temperature) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Predicted Melting Point | N/A | - |

| Predicted Boiling Point | N/A | - |

| Predicted LogP | N/A | - |

| Predicted pKa | N/A | - |

| Predicted Water Solubility | N/A | - |

Synthesis and Structural Elucidation: A Methodological Approach

The synthesis of 2-substituted piperidine carboxylates can be achieved through various established routes. A plausible and common approach for the synthesis of this compound involves the N-protection of a suitable piperidine-2-carboxylic acid derivative, followed by esterification and subsequent functional group manipulations.

Plausible Synthetic Route

A feasible route to access chiral 2-substituted piperidine-4-carboxylic acids as versatile pharmaceutical intermediates has been established from easily accessible N-Cbz amino acid derivatives and Meldrum's acid in a simple synthetic sequence.[4]

Caption: Plausible synthetic pathway for this compound.

Analytical Characterization: Ensuring Purity and Identity

A suite of analytical techniques is essential for the comprehensive characterization and quality control of this compound.[3][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the methoxy group singlet, and the protons of the piperidine ring and the ethyl side chain (in the aliphatic region). The coupling patterns and chemical shifts of the piperidine ring protons can provide information about the ring conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and ester groups, the aromatic carbons of the benzyl group, the methoxy carbon, and the carbons of the piperidine ring and the ethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation patterns of the molecule, which can further confirm its structure. The fragmentation of the molecular ion may involve cleavage of the C-C bond adjacent to the oxygen of the carbonyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

-

C=O Stretching: Strong absorption bands are expected for the carbonyl groups of the carbamate and the ester. Esters typically show a C=O stretch around 1735-1750 cm⁻¹, while carbamates exhibit this band in the range of 1690-1730 cm⁻¹.[7][8]

-

C-O Stretching: Characteristic C-O stretching vibrations for the ester and carbamate groups are also anticipated.[7]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of the compound.[3][9] These techniques separate the target molecule from any starting materials, by-products, or degradation products.

Experimental Protocols for Physicochemical Property Determination

The following sections outline general experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Solubility Determination

The solubility of an ester can be determined by adding it to a known volume of a solvent and observing for the formation of a single phase.[10]

Protocol:

-

Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane) to a vial.

-

Incrementally add small, known amounts of this compound to the solvent.

-

After each addition, vortex the mixture for a set period (e.g., 1 minute) and visually inspect for complete dissolution.

-

Continue adding the compound until a saturated solution is formed (i.e., solid/liquid phase separation is observed).

-

The solubility is then calculated based on the total amount of compound dissolved in the known volume of the solvent.

pKa Determination

The pKa of the piperidine nitrogen can be determined by potentiometric titration.[11][12]

Protocol:

-

Prepare a standard solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically at the half-equivalence point.[13]

Caption: Workflow for pKa determination by potentiometric titration.

Relevance in Drug Discovery and Development

The piperidine scaffold is a cornerstone in modern drug design, and its derivatives are found in numerous approved drugs.[2][14] The physicochemical properties of this compound play a crucial role in its potential as a drug candidate or a key intermediate.

-

Modulating Physicochemical Properties: The introduction of chiral piperidine scaffolds can modulate the physicochemical properties of a molecule.[15]

-

Improving Pharmacokinetic Properties: The piperidine motif can enhance druggability by being relatively metabolically stable and facilitating transport across biological membranes, thereby improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

-

Biological Activity: 2-substituted piperidines are important units for drug discovery.[16] Pipecolic acid and its derivatives, which are structurally related to the core of the title compound, have been shown to play a role in plant and human immunity.[17][18][19]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While specific experimental data for this molecule are limited, this guide has outlined the necessary analytical techniques and experimental protocols for its thorough characterization. The versatile piperidine core, coupled with its functional group decorations, makes this compound a valuable building block in the synthesis of novel bioactive molecules. A deep understanding of its physicochemical properties is the foundation for its successful application in drug discovery and development, enabling the rational design of new therapeutics with optimized efficacy and safety profiles.

References

Click to expand

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Balaji, R., David, A. J., & Das, A. (2024). Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. ChemistrySelect, 9(35), e202401932. [Link]

-

Balakumar, R., et al. (2021). Enantiospecific Synthesis of 2-Substituted Piperidine-4-carboxylic Acids from α-Amino Acids. Organic & Biomolecular Chemistry, 19(39), 8535-8540. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 14-22. [Link]

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Wang, M., Wang, W., & Q, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

-

ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. (n.d.). 17 O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. Science Advances, 4(5), eaar4509. [Link]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116503. [Link]

-

Akhtar, T., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2025, February 21). Analytical Control Strategies for Process Chemists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]

-

ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Dispas, A., et al. (2022). Emerging analytical techniques for pharmaceutical quality control: Where are we in 2022?. Journal of Pharmaceutical and Biomedical Analysis, 221, 115071. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

-

MDPI. (n.d.). Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. Retrieved from [Link]

-

Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved from [Link]

-

studylib.net. (n.d.). Carboxylic Acids & Esters Lab: Properties & Reactions. Retrieved from [Link]

-

ChemEd. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved from [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]

- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.

-

National Institutes of Health. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 10. scribd.com [scribd.com]

- 11. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. youtube.com [youtube.com]

- 14. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.com [thieme-connect.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Pipecolic acid confers systemic immunity by regulating free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic data for Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Starting Data Acquisition

I've started the data acquisition phase. I'm prioritizing finding the spectroscopic data for Benzyl 2-( 2-methoxy-2-oxoethyl)piperidine-1-carboxylate. I'm focusing on getting my hands on 1H NMR, 13C NMR, IR, and Mass Spec data from reliable sources.

Initiating Detailed Data Analysis

I've moved on to analyzing the spectroscopic data. My focus is on identifying key features and trends in the 1H NMR, 13C NMR, IR, and Mass Spec data. I'm actively researching standard protocols for data acquisition and interpretation to ensure consistency. The technical guide will begin with an introduction, followed by sections for each technique. I'm aiming to include theoretical principles, experimental parameters, spectral data, in-depth interpretations, and informative tables. I'm also planning Graphviz diagrams and authoritative citations.

Expanding Data Retrieval Scope

I'm now expanding my data retrieval efforts, aiming for a more comprehensive collection of spectroscopic data for the target compound, emphasizing 1H NMR, 13C NMR, IR, and Mass Spec from reputable sources. I'm actively establishing a structure for the technical guide, which will start with an introduction and then delve into individual sections for each technique. I'll provide detailed data interpretations and quantitative summaries, complemented by Graphviz diagrams and cited authoritative sources.

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR-based structural elucidation for this specific molecule. We will explore the foundational principles governing chemical shifts and coupling constants, present detailed experimental protocols for high-fidelity data acquisition, and provide a systematic interpretation of the predicted spectral data. The guide emphasizes the causality behind spectral features, including the significant impact of the N-benzyloxycarbonyl (Cbz) group on the piperidine ring's magnetic environment, which leads to the observation of rotational isomers (rotamers). All analyses are supported by tables, diagrams, and citations to authoritative literature to ensure scientific integrity.

Introduction

This compound is a substituted piperidine derivative featuring a Cbz protecting group on the nitrogen and a methoxycarbonylmethyl substituent at the C2 position. Piperidine rings are prevalent scaffolds in numerous pharmaceuticals and natural products, making their structural analysis a critical task in organic and medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural characterization of such molecules in solution.

This guide serves as a practical whitepaper for interpreting the one-dimensional (1D) ¹H and ¹³C NMR spectra of the title compound. We will dissect the molecule's structure to predict the spectral output, explain the influence of stereochemistry and conformational dynamics on the spectra, and outline a robust workflow for acquiring and assigning NMR data.

Molecular Structure and Key NMR Considerations

The structural features of this compound dictate its NMR spectral appearance. Understanding these features is paramount for accurate interpretation.

Caption: Numbered structure of the target molecule.

-

Chiral Center: The C2 carbon is a stereocenter, rendering the adjacent protons on C3 (H3) and the side-chain methylene (H9) diastereotopic. This means they are chemically non-equivalent and will exhibit different chemical shifts.

-

Diastereotopic Protons of the Piperidine Ring: Due to the chiral center and the planar nature of the carbamate group, which restricts free rotation, nearly all methylene protons on the piperidine ring (C3, C4, C5, C6) are diastereotopic and are expected to appear as distinct signals.

-

Carbamate Rotamers: The C8-N1 amide bond of the benzyloxycarbonyl group possesses significant double-bond character, leading to restricted rotation. This gives rise to two distinct rotational isomers, or rotamers (syn and anti).[2][3] In NMR, this phenomenon can manifest as a doubling of signals for the nearby piperidine protons (especially H2 and H6) or significant broadening of these signals at room temperature if the rate of interconversion is comparable to the NMR timescale.

-

Inductive and Anisotropic Effects: The electronegative oxygen and nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield.[4][5] The phenyl ring will induce anisotropic effects, causing further shifts in the benzylic (H7) and aromatic protons.

Experimental Protocol: NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.[6]

3.1. Sample Preparation

-

Analyte Weighing: Accurately weigh 5-10 mg of this compound. For quantitative NMR (qNMR), precise weighing to 0.01 mg is necessary.[7][8]

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used for more polar compounds or in variable-temperature studies to resolve rotamers.[6]

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.[9]

-

Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous, for example by using a vortex mixer. The presence of solid particles can degrade spectral resolution.[6]

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[10]

3.2. Data Acquisition Workflow

Caption: Standard NMR workflow for structural elucidation.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum can be divided into distinct regions corresponding to the different chemical environments within the molecule.

| Proton(s) (Label) | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Coupling |

| H-Ar (Phenyl) | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic protons of the benzyl group.[11] |

| H7 (Benzylic CH₂) | 5.10 - 5.20 | Singlet (s) or AB quartet | 2H | Benzylic protons adjacent to the carbamate oxygen. May appear as a singlet or two doublets (AB quartet) due to rotamers or chirality.[12] |

| H2 (Piperidine) | 4.00 - 4.50 | Multiplet (m) | 1H | Alpha to nitrogen and the C2 substituent, significantly deshielded. Likely broad due to rotamers. |

| H11 (Methoxy CH₃) | 3.65 - 3.75 | Singlet (s) | 3H | Methyl ester protons, a characteristic sharp singlet.[13] |

| H6eq (Piperidine) | 3.80 - 4.10 | Multiplet (m) | 1H | Equatorial proton alpha to nitrogen, deshielded. |

| H9 (Side-chain CH₂) | 2.60 - 2.90 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center and an ester carbonyl. Will appear as two distinct signals, likely complex multiplets (e.g., dd). |

| H6ax (Piperidine) | 2.80 - 3.10 | Multiplet (m) | 1H | Axial proton alpha to nitrogen. |

| H3, H4, H5 (Piperidine) | 1.40 - 1.90 | Overlapping Multiplets (m) | 6H | Complex region for the remaining piperidine ring protons.[14][15] |

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum, combined with a DEPT-135 experiment, allows for the assignment of all unique carbon atoms. The DEPT-135 experiment distinguishes carbon types: CH₃ and CH groups give positive signals, while CH₂ groups give negative (inverted) signals.[16][17] Quaternary carbons (C) are absent in DEPT spectra.[18][19]

| Carbon(s) (Label) | Predicted δ (ppm) | DEPT-135 Signal | Rationale |

| C10 (Ester C=O) | 171 - 174 | Absent | Ester carbonyl carbon, highly deshielded.[20] |

| C8 (Carbamate C=O) | 154 - 156 | Absent | Carbamate carbonyl carbon.[21] |

| C-Ar (ipso) | 136 - 137 | Absent | Aromatic carbon attached to the benzylic group. |

| C-Ar (o, m, p) | 127 - 129 | Positive (CH) | Aromatic carbons of the benzyl group. |

| C7 (Benzylic CH₂) | 67 - 69 | Negative (CH₂) | Benzylic carbon attached to the carbamate oxygen. |

| C11 (Methoxy CH₃) | 51 - 53 | Positive (CH₃) | Carbon of the methyl ester.[22] |

| C2 (Piperidine) | 50 - 55 | Positive (CH) | Carbon alpha to nitrogen and bearing the substituent. |

| C6 (Piperidine) | 44 - 47 | Negative (CH₂) | Carbon alpha to nitrogen.[14][23] |

| C9 (Side-chain CH₂) | 38 - 42 | Negative (CH₂) | Methylene carbon in the side chain. |

| C3, C5 (Piperidine) | 25 - 30 | Negative (CH₂) | Piperidine ring carbons beta to the nitrogen.[24][25] |

| C4 (Piperidine) | 23 - 26 | Negative (CH₂) | Piperidine ring carbon gamma to the nitrogen.[14] |

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural verification of this compound. Key diagnostic features include the downfield shifts of protons and carbons alpha to the carbamate nitrogen (H2, H6, C2, C6), the characteristic singlets for the methoxy (δH ≈ 3.7 ppm) and benzylic (δH ≈ 5.1 ppm) groups, and the complex multiplet patterns of the piperidine ring protons arising from diastereotopicity. The potential for signal broadening or duplication due to carbamate rotamers is a critical consideration for accurate interpretation. For unambiguous assignment, especially of the complex piperidine region, 2D NMR techniques such as COSY and HSQC are highly recommended.[26][27][28] This guide provides the foundational knowledge and predictive data necessary for researchers to confidently analyze and confirm the structure of this and related molecules.

References

- PubChem. (n.d.). Piperidine. National Institutes of Health.

- Wikipedia. (n.d.). Piperidine.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.

- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.

- Columbia University. (n.d.). DEPT | NMR Core Facility.

- University of Calgary. (n.d.). C NMR Spectroscopy.

- H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. (n.d.).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.

- Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.

- Journal of Engineering Sciences and Innovation. (n.d.). NMR studies of rotamers with multi-substituted amides.

- Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.

- Marcovici-Mizrahi, D., Gottlieb, H. E., Marks, V., & Nudelman, A. (1996). On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. American Chemical Society.

- OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.

- Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.

- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.).

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (1985). ResearchGate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Conformational Switches: Controlling the Carbamate C–N Rotamer Equilibrium. (n.d.). Taylor & Francis.

- Substituent effects on the barrier to carbamate C–N rotation. (n.d.). University of Notre Dame.

- Using Hydrogen Bonding to Control Carbamate C-N Rotamer Equilibria. (n.d.). University of Notre Dame.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University.

- ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. (n.d.). ResearchGate.

- PubChem. (n.d.). Benzyl carbamate. National Institutes of Health.

- Reddit. (2024, June 20). chemical shift of carbamate. r/OrganicChemistry.

- Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2025, July 9). ACS Publications.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate.

- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2025, August 6). ResearchGate.

- ACD/Labs. (n.d.). Methoxy groups just stick out.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- A guide to 13C NMR chemical shift values. (n.d.).

- Chemical shifts. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organomation.com [organomation.com]

- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]

- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

- 12. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. che.hw.ac.uk [che.hw.ac.uk]

- 19. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. reddit.com [reddit.com]

- 22. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. emerypharma.com [emerypharma.com]

- 28. youtube.com [youtube.com]

Sourcing and Application of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Pharmaceutical Research

An In-Depth Technical Guide for Researchers

Abstract

Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a valuable heterocyclic building block in modern drug discovery and organic synthesis. Its substituted piperidine scaffold serves as a foundational element for a diverse range of biologically active molecules. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this specific chemical entity, establishing robust quality control protocols, and understanding its synthetic applications. We will address the critical importance of isomeric purity, provide detailed methodologies for analytical validation, and explore the compound's utility as a strategic intermediate in the synthesis of complex molecular architectures.

Compound Profile and the Criticality of Isomerism

The precise structure and substitution pattern of a synthetic building block are paramount for the success of a research campaign. This compound possesses a specific arrangement that must be distinguished from its common positional isomers.

Key Identifiers:

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 169384-56-9 | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1][2] |

| Molecular Weight | 291.34 g/mol | [1] |

| SMILES | O=C(N1C(CC(OC)=O)CCCC1)OCC2=CC=CC=C2 | [1] |

A Note on Isomeric Specificity: Researchers must exercise extreme caution during procurement. The market contains several positional isomers of this compound, which, if used incorrectly, will lead to failed syntheses and erroneous biological data. The most common points of confusion are the 3- and 4-substituted piperidine rings. Always verify that the supplier's product corresponds to CAS Number 169384-56-9 for the 2-substituted isomer. For instance, the 4-substituted isomer is often listed under CAS Number 170737-53-8.[2]

Commercial Sourcing and Supplier Evaluation

The reproducibility of scientific research begins with high-quality, well-characterized starting materials. When sourcing this compound, it is essential to partner with suppliers who provide comprehensive analytical data.

Table of Commercial Suppliers and Related Products:

| Supplier | Product Name/CAS Number | Purity | Available Analytical Data | Notes |

| BLDpharm | This compound / 169384-56-9 | Not specified, inquire for batch-specific CoA | NMR, HPLC, LC-MS, UPLC mentioned as available[1] | A confirmed supplier of the correct 2-substituted isomer. |

| Sigma-Aldrich | benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate / 170737-53-8 | 95% | MSDS | This is the 4-substituted isomer; useful as a reference but not the target compound.[2] |

| Parchem | benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate / 1359987-62-4 | Not specified | Inquire | This is the 3-substituted isomer with defined stereochemistry.[3] |

| Manchester Organics | Benzyl 3-(2-ethoxy-2-oxo-ethyl)piperidine-1-carboxylate / 953079-96-4 | Not specified | Inquire | Note this is the 3-substituted ethoxy ester, not the target methoxy ester.[4] |

This table is for illustrative purposes. Availability and specifications are subject to change. Always request a batch-specific Certificate of Analysis (CoA) before purchase.

In-House Quality Control & Verification Protocol

As a Senior Application Scientist, I cannot overstate the importance of independently verifying the identity and purity of all critical reagents upon receipt. This practice is a cornerstone of a self-validating and trustworthy research workflow.

Caption: Quality control workflow for incoming starting material.

Protocol 3.1: Identity and Structural Confirmation via NMR

-

Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (400 MHz or higher recommended).

-

Analysis (¹H NMR):

-

Aromatic Protons: Expect multiplets between 7.2-7.4 ppm corresponding to the benzyl group's 5 protons.

-

Benzylic Protons: A singlet or AB quartet around 5.1-5.2 ppm for the -O-CH₂-Ph protons.

-

Methoxy Protons: A sharp singlet at ~3.7 ppm for the -OCH₃ group's 3 protons.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.5-4.2 ppm. The proton at the C2 position will be characteristic.

-

-

Analysis (¹³C NMR): Confirm the presence of the expected number of carbons, including the ester carbonyl (~172 ppm), carbamate carbonyl (~155 ppm), and aromatic carbons (~127-136 ppm).

Protocol 3.2: Molecular Weight Verification via LC-MS

-

Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile.

-

Method: Use a standard reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid).

-

Analysis: In the mass spectrum (positive ion mode), look for the protonated molecular ion [M+H]⁺ at m/z 292.15. The presence of a sodium adduct [M+Na]⁺ at m/z 314.13 is also common.

Protocol 3.3: Purity Assessment via HPLC-UV

-

Preparation: Use the same sample prepared for LC-MS.

-

Method: Employ a similar reverse-phase C18 method as in LC-MS, but monitor the eluent with a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).

-

Analysis: The purity is determined by the area percentage of the main peak. Pay close attention to any minor peaks, as these could be residual starting materials or, critically, positional isomers.

Applications in Drug Discovery and Organic Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be selectively manipulated to build more complex molecules. The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in central nervous system (CNS) agents and other therapeutics.[5]

The compound's design allows for two primary synthetic vectors following initial modifications:

-

N-Deprotection: The benzyloxycarbonyl (Cbz) group is a common nitrogen protecting group that can be readily removed via catalytic hydrogenation (H₂/Pd-C). This reveals the secondary amine of the piperidine ring, allowing for subsequent alkylation, acylation, or sulfonylation.

-

Ester Hydrolysis: The methyl ester can be saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a key reaction in the synthesis of many drug candidates, including novel histone deacetylase (HDAC) and ADAMTS7 inhibitors.[6][7]

Caption: Key synthetic pathways enabled by the subject compound.

Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, refrigerated at 2-8°C.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Avoid breathing dust or vapors and prevent contact with skin and eyes.[10][11]

-

Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. This may involve incineration in a licensed facility.[11]

Conclusion

This compound is a high-value intermediate for pharmaceutical research, but its effective use is contingent on careful sourcing and rigorous quality control. Researchers must prioritize suppliers that provide transparent analytical data and must independently verify the identity, purity, and isomeric integrity of the material. By adhering to the protocols outlined in this guide, scientists can leverage the synthetic versatility of this building block to accelerate the discovery and development of novel therapeutics.

References

- BLDpharm. (n.d.). 169384-56-9|this compound.

- Parchem. (n.d.). benzyl (3S)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

- MOLBASE. (n.d.). benzyl 4-benzyl-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.

- Santa Cruz Biotechnology. (2020). SAFETY DATA SHEET - t-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

- J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.

- Chem-Impex International, Inc. (n.d.). Safety Data Sheet - Piperidine.

- Key Organics. (n.d.). benzyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

- Sigma-Aldrich. (n.d.). benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 170737-53-8.

- UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.

- Oh, S., Moon, H.-I., Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. Zeitschrift für Naturforschung B, 63(11), 1300–1304.

- CP Lab Safety. (n.d.). benzyl (2S, 4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, min 97%, 250 mg.

- Chem-Impex. (n.d.). 4-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester.

- Alchem Pharmtech. (n.d.). CAS 167170-23-2 | Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

- Pharmaffiliates. (n.d.). CAS No : 1290191-79-5 | Product Name : Benzyl (2S,5S)-5-amino-2-methylpiperidine-1-carboxylate.

- Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

- PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate.

- Wang, M., & Wang, W. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.

- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

- Manchester Organics. (n.d.). Benzyl 3-(2-ethoxy-2-oxo-ethyl)piperidine-1-carboxylate.

Sources

- 1. 169384-56-9|this compound|BLDpharm [bldpharm.com]

- 2. benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 170737-53-8 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chemimpex.com [chemimpex.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.es [fishersci.es]

- 10. peptide.com [peptide.com]

- 11. jwpharmlab.com [jwpharmlab.com]

Molecular weight and formula of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key heterocyclic building block relevant to medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including molecular formula and weight. A plausible and detailed synthetic protocol is presented, grounded in established chemical principles for piperidine functionalization. Furthermore, this guide outlines robust methods for the purification and analytical characterization of the title compound, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in structural verification. The guide also discusses the broader significance of the piperidine scaffold in modern pharmacology and potential applications of this specific molecule as an intermediate in the synthesis of more complex bioactive agents. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel piperidine-based compounds.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and privileged scaffold in the realm of medicinal chemistry and drug discovery.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to interact with a wide array of biological targets.[3] Piperidine derivatives are integral components of numerous approved pharmaceuticals across various therapeutic areas, including oncology, neurology, and infectious diseases.[3] The conformational flexibility of the piperidine ring, often existing in a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing ligand-receptor interactions.

This compound represents a valuable building block within this chemical space. It incorporates three key features:

-

A Piperidine Core: Providing the fundamental three-dimensional structure.

-

A Carbamate-Protected Nitrogen: The benzyloxycarbonyl (Cbz) group is a widely used protecting group in organic synthesis, offering stability under various reaction conditions and well-established methods for its removal. This allows for selective reactions at other parts of the molecule.

-

A Methyl Ester Side Chain: The 2-(2-methoxy-2-oxoethyl) substituent provides a reactive handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the synthesis of a diverse library of derivatives.

This guide will delve into the essential technical details of this compound, providing a foundation for its synthesis, purification, and characterization in a research and development setting.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is essential for its effective use in synthesis and downstream applications. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₄ | [4] |

| Molecular Weight | 291.34 g/mol | [4] |

| CAS Number | 169384-56-9 | [4] |

| Appearance | Predicted to be a colorless to pale yellow oil or solid | General knowledge of similar compounds |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthetic route is outlined below. This pathway leverages commercially available starting materials and employs common, high-yielding reactions.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(piperidin-2-yl)acetate

This step involves the esterification of the commercially available pyridine-2-acetic acid, followed by the reduction of the pyridine ring to a piperidine.

-

Esterification:

-

Suspend pyridine-2-acetic acid hydrochloride (1.0 eq) in anhydrous methanol (5-10 mL per gram of starting material).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude methyl 2-(pyridin-2-yl)acetate hydrochloride.

-

-

Reduction:

-

Dissolve the crude ester hydrochloride in methanol (10-20 mL per gram).

-

Add platinum(IV) oxide (Adam's catalyst, ~0.05 eq) to the solution.

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50 psi).

-

Shake or stir the reaction vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain crude Methyl 2-(piperidin-2-yl)acetate. This product is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the N-protection of the secondary amine of the piperidine ring with benzyl chloroformate.

-

Reaction Setup:

-

Dissolve the crude Methyl 2-(piperidin-2-yl)acetate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 mL per gram).

-

Add a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

-

Addition of Benzyl Chloroformate:

-

Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the stirred reaction mixture.

-

Maintain the temperature at 0°C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Wash the organic layer sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification Protocol

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40% ethyl acetate) is generally effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and dry it.

-

Load the dried silica onto the top of the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine those containing the pure product.

-

Remove the solvent from the combined fractions under reduced pressure to yield the purified product.

-

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts (in ppm) in a CDCl₃ solvent are as follows:

-

¹H NMR:

-

~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

~5.15 ppm (s, 2H): Methylene protons of the benzyl group (O-CH₂-Ph).

-

~4.50-4.70 ppm (m, 1H): Proton at the 2-position of the piperidine ring (CH-CH₂CO₂Me).

-

~4.00-4.20 ppm (m, 1H): One of the equatorial protons on the piperidine ring adjacent to the nitrogen.

-

~3.70 ppm (s, 3H): Methyl protons of the ester group (CO₂CH₃).

-

~2.80-3.00 ppm (m, 1H): One of the axial protons on the piperidine ring adjacent to the nitrogen.

-

~2.50-2.70 ppm (m, 2H): Methylene protons of the acetate side chain (CH₂CO₂Me).

-

~1.20-1.90 ppm (m, 6H): Remaining methylene protons of the piperidine ring.

-

-

¹³C NMR:

-

~172 ppm: Carbonyl carbon of the methyl ester.

-

~155 ppm: Carbonyl carbon of the carbamate.

-

~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

-

~67 ppm: Methylene carbon of the benzyl group (O-CH₂-Ph).

-

~52 ppm: Methyl carbon of the ester group (CO₂CH₃).

-

~50-55 ppm: Carbon at the 2-position of the piperidine ring.

-

~40-45 ppm: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

~35-40 ppm: Methylene carbon of the acetate side chain (CH₂CO₂Me).

-

~20-30 ppm: Remaining methylene carbons of the piperidine ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (ESI+): [M+H]⁺ at m/z = 292.15.

-

Common Fragmentation Patterns:

-

Loss of the benzyl group (C₇H₇, 91 Da).

-

Loss of the benzyloxycarbonyl group (C₈H₇O₂, 135 Da).

-

Loss of the methoxycarbonylmethyl group (CH₂CO₂CH₃, 73 Da).

-

The analytical workflow for characterization is summarized in the following diagram:

Caption: Workflow for the analytical characterization of the final product.

Safety and Handling

Appropriate safety precautions must be taken when handling the reagents and the final product.

-

Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Piperidine Derivatives: These can be skin and eye irritants. Avoid inhalation and direct contact.

-

Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Handle in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Applications and Future Directions

This compound is a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification. The Cbz protecting group can be removed under standard hydrogenolysis conditions, freeing the piperidine nitrogen for further functionalization.

Given the prevalence of the piperidine scaffold in pharmacologically active compounds, this molecule is a valuable starting point for the development of novel therapeutics targeting a wide range of diseases.

References

- Jung, J.-C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- Wang, M., Wang, W., & Qin, Y. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

-

PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Frolov, N. A., & Vereshchagin, A. N. (2023).

- BLDpharm. (n.d.). This compound.

- Balakumar, C., Lamba, P., & Kishore, D. (2012). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids.

- Abdel-Wahab, B. F., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18.

Sources

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 169384-56-9|this compound|BLDpharm [bldpharm.com]

- 4. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals, spanning more than twenty classes of drugs.[2][3][4] This guide provides a comprehensive exploration of the multifaceted role of piperidine derivatives in drug discovery, detailing their synthesis, therapeutic applications, and the structure-activity relationships that establish them as a "privileged scaffold" in the pharmaceutical industry.[2][5]

The utility of the piperidine scaffold in drug design is deeply rooted in its unique stereochemical and physicochemical properties. As a saturated heterocycle, it predominantly adopts a stable chair conformation, which allows for the precise three-dimensional orientation of substituents. This is a critical feature for optimizing interactions with biological targets.[2] The integrated nitrogen atom provides a versatile handle for modulating key drug-like properties.[5]

Physicochemical and Pharmacokinetic Advantages

The piperidine moiety confers several advantageous properties to a drug candidate, influencing its behavior in a biological system:

-

Solubility and Lipophilicity: The nitrogen atom can act as a hydrogen bond acceptor. When protonated at physiological pH, it can also act as a hydrogen bond donor. This dual capability allows for the fine-tuning of a molecule's aqueous solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability and distribution within the body.[2]

-

Metabolic Stability: The piperidine ring is generally considered to be metabolically stable.[5][6] However, the substitution pattern, particularly at positions adjacent to the nitrogen atom, can influence its susceptibility to oxidative metabolism.[5][6] Strategic placement of substituents can mitigate metabolic liabilities and prolong the half-life of a drug.

-

Target Engagement: The basicity of the piperidine nitrogen (pKa of the conjugate acid is ~11.22) allows it to form strong ionic interactions with acidic residues, such as aspartate or glutamate, in the binding pockets of target proteins.[6] This can significantly contribute to the binding affinity and selectivity of a ligand.[7]

Strategic Synthesis of Piperidine Derivatives: A Field-Proven Perspective

The construction of the piperidine ring and its subsequent functionalization are mature areas of organic synthesis, with a vast arsenal of methodologies available to the medicinal chemist.[3][8] The choice of a synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Key Synthetic Strategies

A summary of prominent synthetic strategies for piperidine derivatives is presented below:

| Synthetic Strategy | Description | Key Considerations |

| Pyridine Reduction | Hydrogenation of substituted pyridines is a direct and common method to access piperidines.[3][9] This can be achieved using various catalysts, such as platinum, palladium, or rhodium, under hydrogen pressure.[10] | Control of stereoselectivity can be challenging. The choice of catalyst and reaction conditions is crucial for achieving the desired diastereomer.[9] |

| Intramolecular Cyclization | Cyclization of acyclic precursors containing a nitrogen atom and a suitable electrophilic or nucleophilic center is a versatile approach.[3][10] This includes methods like reductive amination of keto-amines and aza-Michael additions.[3][10] | The success of this strategy depends on the ease of synthesizing the linear precursor and the efficiency of the cyclization step. Regio- and stereoselectivity are key challenges.[3] |

| Intermolecular Reactions | Multi-component reactions, such as the Mannich reaction, and cycloaddition reactions provide rapid access to complex piperidine scaffolds.[3][11] | These reactions can be highly efficient in building molecular complexity in a single step but may require significant optimization to control selectivity. |

Experimental Protocol: Diastereoselective Synthesis of a Substituted Piperidine via Pyridine Reduction

This protocol describes a common procedure for the synthesis of a cis-substituted piperidine derivative through the hydrogenation of a pyridine precursor. The rationale behind this choice is its straightforwardness for accessing the thermodynamically favored cis isomer.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the substituted pyridine (1.0 eq) in methanol (0.1 M) in a high-pressure reaction vessel, add platinum(IV) oxide (0.05 eq).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired cis-piperidine derivative.

Self-Validation: The stereochemical outcome of the reaction can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the protons on the piperidine ring. The purity of the final compound should be assessed by LC-MS and High-Performance Liquid Chromatography (HPLC).

The Pharmacological Landscape of Piperidine-Containing Drugs

Piperidine derivatives have demonstrated a remarkable range of pharmacological activities, leading to their successful application in treating a wide array of diseases.[3][12][13]

Central Nervous System (CNS) Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various receptors and enzymes has been extensively exploited.

-

Antipsychotics: Many atypical antipsychotics, such as risperidone and paliperidone, feature a piperidine moiety that is crucial for their interaction with dopamine and serotonin receptors.[14]

-

Analgesics: The piperidine ring is the core structure of potent opioid analgesics like fentanyl and meperidine.[15][16] The nitrogen atom and the three-dimensional arrangement of substituents are critical for high-affinity binding to opioid receptors.[7][15]

-

Alzheimer's Disease: Donepezil, a widely used drug for the treatment of Alzheimer's disease, contains a piperidine ring that plays a key role in its inhibitory activity against acetylcholinesterase.[12][17]

Oncology

In the realm of oncology, piperidine derivatives have emerged as important therapeutic agents.[18][19]

-

Mechanism of Action: Piperidine-containing anticancer drugs exhibit diverse mechanisms of action, including the inhibition of key signaling pathways like STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer cell survival and proliferation.[18] They can also induce apoptosis and inhibit cell migration.[18]

-

Examples: Several piperidine derivatives have shown potent cytotoxic activity against various cancer cell lines, including breast, prostate, colon, and lung cancer.[18] For instance, certain spirooxindolopyrrolidine-embedded piperidinones have demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells than the reference drug bleomycin.[3]

Infectious Diseases

The piperidine scaffold is also found in a number of antimicrobial and antiparasitic drugs.[3][12]

-

Antiparasitic Agents: The natural product febrifugine and its synthetic analog halofuginone, which contain a piperidine ring, are effective antiparasitic drugs.[3][20]

-

Antibacterial and Antifungal Activity: Various synthetic piperidine derivatives have shown promising activity against a range of bacteria and fungi.[21]